molecular formula C12H13Cl2NO B5873529 1-(2,6-dichlorobenzoyl)piperidine

1-(2,6-dichlorobenzoyl)piperidine

Cat. No. B5873529
M. Wt: 258.14 g/mol
InChI Key: PZRUNKQRBXSCFO-UHFFFAOYSA-N
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Description

1-(2,6-dichlorobenzoyl)piperidine, also known as RTI-126, is a chemical compound that belongs to the class of piperidine-based stimulants. It is a potent dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

1-(2,6-dichlorobenzoyl)piperidine acts as a potent dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine by presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels results in the activation of dopamine receptors, which play a crucial role in regulating mood, motivation, and reward. The mechanism of action of 1-(2,6-dichlorobenzoyl)piperidine is similar to other dopamine reuptake inhibitors, such as cocaine and methylphenidate.
Biochemical and Physiological Effects
1-(2,6-dichlorobenzoyl)piperidine has been shown to increase dopamine levels in the brain, leading to various biochemical and physiological effects. It has been shown to improve cognitive function, reduce impulsivity, and decrease drug-seeking behavior in preclinical studies. However, the long-term effects of 1-(2,6-dichlorobenzoyl)piperidine on the brain and other physiological systems are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

1-(2,6-dichlorobenzoyl)piperidine has several advantages for lab experiments, such as its high potency and selectivity for dopamine reuptake inhibition. It is also relatively easy to synthesize and purify, making it a useful tool for studying the dopamine system. However, 1-(2,6-dichlorobenzoyl)piperidine has some limitations, such as its potential toxicity and the need for caution when handling and using the compound.

Future Directions

There are several future directions for the study of 1-(2,6-dichlorobenzoyl)piperidine. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders, such as ADHD, Parkinson's disease, and cocaine addiction. Another direction is to study its long-term effects on the brain and other physiological systems, as well as its potential toxicity. Additionally, there is a need for the development of more selective and potent dopamine reuptake inhibitors that can be used as research tools and potential therapeutics.

Synthesis Methods

The synthesis of 1-(2,6-dichlorobenzoyl)piperidine involves the reaction of 2,6-dichlorobenzoyl chloride with piperidine in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization or column chromatography. The purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1-(2,6-dichlorobenzoyl)piperidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, such as attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and cocaine addiction. It has been shown to increase dopamine levels in the brain, which plays a crucial role in regulating mood, motivation, and reward. In preclinical studies, 1-(2,6-dichlorobenzoyl)piperidine has demonstrated promising results in improving cognitive function, reducing impulsivity, and decreasing drug-seeking behavior.

properties

IUPAC Name

(2,6-dichlorophenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-9-5-4-6-10(14)11(9)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRUNKQRBXSCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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